PWT143
Description
Properties
Molecular Formula |
C20H4Cl4I4O5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
PWT143; PWT-143; PWT 143; ME-401; ME401; ME 401.; Unknown |
Origin of Product |
United States |
Compound Nomenclature and Derivations
Identification of PWT143 Synonyms and Related Designations
This compound is known by several designations within the scientific and pharmaceutical communities, reflecting its journey through discovery and development. Its most prominent synonym is Zandelisib (B611922) , which is its International Nonproprietary Name (INN) guidetopharmacology.orgnih.gov. Another widely recognized code name for this compound is ME-401 guidetopharmacology.orgmedchemexpress.commedkoo.comcancer.govchemexpress.cnselleck.co.jp. Other designations include PWT-143, A35, Example 51 guidetopharmacology.org, and ACC-524 nih.gov.
The various names associated with this compound are summarized in the table below, along with its PubChem Compound Identifier (CID). PubChem is a public database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI) wikipedia.org.
| Compound Name / Designation | PubChem CID |
| This compound | 66571003 |
| Zandelisib | 66571003 |
| ME-401 | 66571003 |
| PWT-143 | 66571003 |
| A35 | 66571003 |
| Example 51 | 66571003 |
| ACC-524 | 66571003 |
Origins and Developmental Context within Phosphatidylinositol 3-Kinase Inhibitor Research
This compound emerged from the focused research efforts of Pathway Therapeutics, a pharmaceutical company specializing in PI3K inhibitors guidetopharmacology.orgashpublications.org. The chemical structure of this compound (Example 51) was detailed in patent WO2012135160A1, submitted by Pathway Therapeutics guidetopharmacology.org. Subsequently, this compound was advanced by MEI Pharma as their lead PI3Kδ inhibitor, designated as ME-401 guidetopharmacology.orgmeipharma.com.
The development of this compound is situated within the broader context of targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a crucial signaling cascade frequently overexpressed or dysregulated in various cancers nih.govcancer.gov. PI3K enzymes play a vital role in cellular processes such as proliferation, survival, and differentiation nih.govcancer.gov. The PI3K family consists of several isoforms (alpha, beta, gamma, and delta), with the delta isoform (PI3Kδ) being particularly implicated in the proliferation and survival of hematologic cancer cells nih.govmedkoo.comcancer.gov.
This compound was designed as an orally bioavailable, potent, and highly selective inhibitor of the PI3K delta isoform nih.govmedchemexpress.commedkoo.comcancer.govashpublications.orgresearchgate.netselleckchem.com. Its mechanism of action involves selectively inhibiting PI3Kδ, thereby preventing the activation of the downstream PI3K/AKT signaling pathway nih.govmedkoo.comcancer.gov. This targeted inhibition aims to decrease proliferation and induce cell death specifically in PI3K-delta-overexpressing tumor cells, while striving to preserve PI3K signaling in normal, non-neoplastic cells nih.govmedkoo.comcancer.gov.
Detailed preclinical characterization of this compound demonstrated its low nanomolar potency in cellular phosphorylation assays against PI3K delta ashpublications.orgresearchgate.netbuhlmannlabs.com. The compound exhibits notable selectivity, showing 2200-fold, 30-fold, and 700-fold selectivity against the alpha, beta, and gamma isoforms, respectively ashpublications.orgresearchgate.netbuhlmannlabs.com. Furthermore, this compound exhibited no activity against approximately 500 other kinases tested, including mTOR, underscoring its high specificity ashpublications.orgresearchgate.netbuhlmannlabs.com.
Preclinical studies have also profiled the activity of this compound in survival and proliferation assays across a panel of 12 human hematological malignancy cell lines, including diffuse large B-cell lymphoma (DLBCL), Burkitt lymphoma, and lymphoblastic leukemias ashpublications.org. The IC50 values for this compound in these cell lines ranged from 30 nM to 4 μM, with most approximating 1 μM ashpublications.org. When compared to other established inhibitors such as GS-1101, ibrutinib (B1684441), and fostamatinib (B613848), this compound generally demonstrated lower IC50 values ashpublications.org.
The compound also showed potent activity in primary acute myeloid leukemia (AML) samples, with IC50s in the 100 nM range or lower for a significant proportion of tested cases ashpublications.org. Similarly, in previously frozen chronic lymphocytic leukemia (CLL) and AML patient samples, this compound exhibited several-fold lower IC50 values compared to GS-1101 or ibrutinib, suggesting increased sensitivity of these patient samples to this compound ashpublications.org. These findings collectively highlight this compound as a potent and selective PI3K delta inhibitor, with preclinical data supporting its potential as a candidate for clinical development ashpublications.org.
Target Selectivity and Kinase Profiling
Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Isoform Specificity
PI3Kδ is one of four Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ), primarily expressed in leukocytes, where it plays a crucial role in immune cell development, differentiation, and activation. researchgate.netmdpi.comsci-hub.semdpi.com Its selective inhibition is a key strategy in treating lymphoid malignancies.
PWT143 demonstrates remarkable in vitro selectivity for the PI3Kδ isoform. Cellular assays have shown this compound to exhibit low nanomolar potency against PI3Kδ. researchgate.net Specifically, this compound exhibits cellular selectivity ratios of approximately 2200-fold against PI3Kα, 30-fold against PI3Kβ, and 700-fold against PI3Kγ. researchgate.net This high degree of selectivity is crucial for minimizing off-target effects associated with inhibiting other ubiquitously expressed PI3K isoforms. researchgate.netsci-hub.se
| PI3K Isoform | Selectivity Ratio (vs. PI3Kδ) |
|---|---|
| PI3Kα | ~2200-fold |
| PI3Kβ | ~30-fold |
| PI3Kγ | ~700-fold |
Beyond its selectivity within the PI3K family, this compound has been subjected to broad kinase panel screening to assess its activity against a wide range of other kinases. This screening is vital for identifying potential off-target interactions that could lead to unintended biological effects. researchgate.netreactionbiology.comnih.gov this compound showed no activity against approximately 500 other kinases tested, including mTOR. researchgate.net This extensive evaluation suggests a favorable off-target profile, indicating a reduced likelihood of promiscuous kinase inhibition, which is a common challenge in kinase inhibitor development due to the conserved nature of kinase active sites. nih.goveurofinsdiscovery.com
Comparative Analysis of Target Selectivity with Related Compounds
This compound's target selectivity has been compared to other PI3K inhibitors, highlighting its distinct profile. For instance, idelalisib (B1684644), another selective PI3Kδ inhibitor, has approximately 36-fold selectivity for PI3Kδ over PI3Kγ. sci-hub.se Duvelisib (B560053), a dual PI3Kδ/γ inhibitor, shows 11-fold and 34-fold selectivity for PI3Kδ over PI3Kγ and PI3Kβ, respectively. sci-hub.se Parsaclisib, a next-generation PI3Kδ inhibitor, reportedly exhibits approximately 20,000-fold selectivity for PI3Kδ over other isoforms (PI3Kα, PI3Kβ, and PI3Kγ). mdpi.com Umbralisib, another selective PI3Kδ inhibitor, demonstrates greater isoform selectivity with >1,000-fold over PI3Kα and PI3Kβ, and 225-fold over PI3Kγ. sci-hub.se
This compound's distinct molecular structure is associated with longer PI3Kδ occupancy and prolonged target inhibition in vitro compared to some other PI3K inhibitors. mdpi.come-century.us Studies have shown that this compound has a slower dissociation rate from PI3Kδ compared to idelalisib, parsaclisib, and duvelisib, contributing to its sustained inhibitory effects in cell-based assays even after wash-out. e-century.us This prolonged binding and sustained activity differentiate this compound's pharmacological profile. e-century.us
| Compound | Primary Target(s) | Key Selectivity Features (vs. PI3Kδ unless otherwise specified) | Reference |
|---|---|---|---|
| This compound (Zandelisib) | PI3Kδ | ~2200-fold over PI3Kα, ~30-fold over PI3Kβ, ~700-fold over PI3Kγ; no activity against ~500 other kinases. Longer PI3Kδ occupancy and slower dissociation rate. | researchgate.netmdpi.come-century.us |
| Idelalisib | PI3Kδ | ~36-fold over PI3Kγ. | sci-hub.se |
| Duvelisib | PI3Kδ/γ | 11-fold over PI3Kγ, 34-fold over PI3Kβ (selectivity for PI3Kδ). | sci-hub.se |
| Parsaclisib | PI3Kδ | ~20,000-fold over PI3Kα, PI3Kβ, and PI3Kγ. | mdpi.com |
| Umbralisib | PI3Kδ and CK1ε | >1,000-fold over PI3Kα and PI3Kβ, 225-fold over PI3Kγ. | sci-hub.se |
Molecular and Cellular Mechanisms of Action
Direct Inhibition of PI3Kδ Catalytic Activity
PWT143 exerts its therapeutic effect through the direct inhibition of the catalytic activity of PI3Kδ. nih.gov This enzyme is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream signaling proteins to the plasma membrane and initiating a cascade of events that drive cell growth and survival. mdpi.com By blocking the catalytic function of PI3Kδ, this compound effectively reduces the levels of PIP3, thereby interrupting the signaling cascade at an early and critical juncture. mdpi.com Preclinical studies have demonstrated that this compound exhibits potent and selective inhibitory activity against PI3Kδ with low nanomolar potency in cellular phosphorylation assays. researchgate.netsemanticscholar.org
A primary consequence of PI3Kδ inhibition by this compound is the suppression of downstream phosphorylation events, most notably the phosphorylation of AKT (also known as Protein Kinase B). nih.gove-century.us AKT is a serine/threonine kinase that is a central node in the PI3K signaling pathway. mdpi.com Its activation requires phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylation of Thr308 is directly dependent on the upstream activity of PI3K. By inhibiting PI3Kδ, this compound prevents the generation of PIP3, which in turn blocks the recruitment and subsequent phosphorylation of AKT. nih.gove-century.us This inhibition of AKT phosphorylation has been observed in various preclinical models, including human B-cell lymphoma cell lines. nih.gov
The inhibition of PI3Kδ and the subsequent reduction in AKT phosphorylation by this compound leads to a broader modulation of the entire PI3K/AKT/mTOR signaling pathway. nih.govmdpi.comgoogle.com This pathway is a highly conserved signaling network that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. e-century.us The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of AKT. mdpi.com By suppressing AKT activity, this compound indirectly inhibits mTOR signaling, leading to a decrease in protein synthesis and cell cycle progression. The dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, and its modulation by this compound is a key aspect of its anti-neoplastic activity. mdpi.comnih.gov
Ligand-Target Interaction Dynamics
The interaction between this compound and its target, PI3Kδ, is characterized by specific structural features and favorable kinetic properties that contribute to its sustained inhibitory effect. nih.gov
The structural basis for the potent and sustained inhibition of PI3Kδ by this compound has been elucidated through X-ray crystallography. nih.gov The co-crystal structure of this compound in complex with the p110δ catalytic subunit of PI3Kδ reveals a key interaction. A benzimidazole (B57391) group within the this compound molecule forms a crucial hydrogen bond with the side chain of the amino acid residue Lysine 779 (Lys779) in the ATP-binding pocket of p110δ. nih.gov This specific hydrogen bond is a significant contributor to the high-affinity binding and prolonged residence time of this compound on its target. nih.gov
In vitro studies have demonstrated that this compound exhibits superior target occupancy and dissociation kinetics compared to other PI3Kδ inhibitors. nih.gove-century.us Surface plasmon resonance (SPR) analysis, a technique used to measure binding kinetics, revealed that this compound has a slower dissociation rate from PI3Kδ compared to other inhibitors such as idelalisib (B1684644), parsaclisib, and duvelisib (B560053). nih.gov Furthermore, cell-based assays, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, have confirmed the prolonged residence time of this compound on PI3Kδ in living cells. nih.gov This long-lasting target engagement is believed to contribute to the sustained inhibition of the PI3K/AKT/mTOR pathway and the durable therapeutic effects observed with this compound. nih.gov
| Compound | Residence Time (minutes) |
|---|---|
| This compound (zandelisib) | 484.4 |
| idelalisib | 20.2 |
| parsaclisib | 59.9 |
| duvelisib | 158.2 |
| wortmannin | 228.2 |
Impact on Fundamental Cellular Processes (Preclinical Focus)
Regulation of Cell Growth and Proliferation in Malignant Cell Lines
This compound, a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), has demonstrated significant effects on the growth and proliferation of malignant cell lines in preclinical studies. researchgate.net The PI3K signaling pathway plays a crucial role in orchestrating essential cellular processes, including cell growth, division, migration, and survival. researchgate.net Aberrant activation of this pathway is a common feature in the development of cancer. researchgate.net
This compound's mechanism of action involves the inhibition of PI3Kδ, which in turn affects downstream signaling events that are critical for cell growth and survival. researchgate.net In a panel of 12 human hematological malignancy cell lines, including diffuse large B-cell lymphoma (DLBCL), Burkitt's lymphoma, and lymphoblastic leukemias, this compound exhibited inhibitory activity with IC50 values ranging from 30 nM to 4 μM. researchgate.net A majority of these cell lines showed IC50 values of approximately 1 μM. researchgate.net
Comparatively, this compound demonstrated greater potency than other targeted inhibitors in these assays. For instance, the IC50 values for GS-1101 (idelalisib), another PI3Kδ inhibitor, ranged from 250 nM to over 10 μM. researchgate.net Similarly, the BTK inhibitor ibrutinib (B1684441) and the SYK inhibitor fostamatinib (B613848) showed higher IC50 values, ranging from 250 nM to 9.5 μM and 400 nM to over 10 μM, respectively. researchgate.net
Furthermore, in viability and proliferation assays using peripheral blood cells from patients with various hematological malignancies, this compound displayed notable activity. In chronic lymphocytic leukemia (CLL) samples, the IC50 values were generally less than 10 μM. semanticscholar.org Potent activity was also observed in primary acute myeloid leukemia (AML) samples, with IC50s in the 100 nM range or lower in three out of five cases tested. semanticscholar.org In contrast, GS-1101 and ibrutinib generally showed IC50 values greater than 1 μM in these primary AML samples. semanticscholar.org These findings suggest a heightened sensitivity of CLL and AML patient samples to this compound. semanticscholar.org
| Compound | Malignancy Cell Lines | IC50 Range | Reference |
|---|---|---|---|
| This compound | Hematological Malignancies (Panel of 12) | 30 nM - 4 µM | researchgate.net |
| GS-1101 (Idelalisib) | Hematological Malignancies (Panel of 12) | 250 nM - >10 µM | researchgate.net |
| Ibrutinib | Hematological Malignancies (Panel of 12) | 250 nM - 9.5 µM | researchgate.net |
| Fostamatinib | Hematological Malignancies (Panel of 12) | 400 nM - >10 µM | researchgate.net |
| This compound | Primary CLL Samples | <10 µM | semanticscholar.org |
| This compound | Primary AML Samples (3 of 5 cases) | ≤100 nM | semanticscholar.org |
Induction of Apoptotic Pathways in Preclinical Models
The inhibition of the PI3K signaling pathway is a recognized strategy for promoting apoptosis, or programmed cell death, in cancer cells. researchgate.net The PI3K pathway is integral to regulating cell survival and apoptosis. researchgate.net this compound, by selectively targeting the PI3Kδ isoform, has been shown to induce apoptosis in preclinical models of hematologic malignancies. researchgate.net
The expression of PI3Kδ is primarily limited to B cells and their precursors. researchgate.net Blocking this kinase has been found to effectively promote the apoptosis of chronic lymphocytic leukemia (CLL) cells. researchgate.net The therapeutic rationale for targeting PI3Kδ lies in its role in mediating multiple cellular events within lymphocytes, including proliferation and survival. researchgate.net By inhibiting PI3Kδ, this compound disrupts these survival signals, thereby leading to the induction of apoptotic pathways.
While direct inhibition of tumor cell viability is a key mechanism, the established role of PI3Kδ inhibitors in disrupting the interaction between tumor cells and the protective stromal environment also contributes to their pro-apoptotic effects. researchgate.net This disruption leads to the release of tumor cells from supportive niches, such as the lymph nodes, making them more susceptible to apoptosis. researchgate.net
Influence on Cell Survival and Migration in Preclinical Settings
The phosphatidylinositol 3-kinase (PI3K) signaling network is a central regulator of cell survival and migration. researchgate.net this compound's inhibitory action on PI3Kδ directly impacts these critical cellular functions in preclinical models. researchgate.net The PI3Kδ isoform is not only crucial for the proliferation of lymphocytes but also for their survival and motility. researchgate.net
Inhibition of PI3Kδ by this compound has been shown to effectively reduce the viability of malignant cells. researchgate.net This is a direct consequence of disrupting the survival signals that are aberrantly activated in many hematological cancers. researchgate.net The activity of this compound has been profiled in survival assays across a range of human hematological malignancy cell lines, demonstrating its ability to decrease cell viability. researchgate.net
Furthermore, a key aspect of the clinical activity of PI3Kδ inhibitors is their ability to inhibit stromal-tumor interactions. researchgate.net These interactions, often mediated by B-cell receptor (BCR) "inside-out" signaling, are crucial for maintaining tumor cells within the protective environment of the lymph nodes. researchgate.net By blocking PI3Kδ, this compound disrupts these signals, leading to the mobilization of tumor cells from the lymph nodes into the peripheral blood. researchgate.net This effect on cell migration is a hallmark of the mechanism of action for this class of inhibitors. researchgate.net
Role in Specific Signaling Cascades
Modulation of B-Cell Receptor (BCR) Signaling Pathway Components
This compound, as a selective PI3Kδ inhibitor, plays a significant role in modulating the B-cell receptor (BCR) signaling pathway. researchgate.net The BCR pathway is critical for the survival, proliferation, and trafficking of both normal and malignant B-cells. buhlmannlabs.com Key kinases within this pathway, including PI3Kδ, Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (SYK), have emerged as important therapeutic targets in B-cell malignancies. researchgate.net
Upon antigen binding, the BCR initiates a signaling cascade that involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs). reactome.org This leads to the recruitment and activation of downstream signaling molecules, including PI3K. researchgate.net PI3Kδ is a key component in this pathway, and its activation contributes to the cellular responses of B-cells. researchgate.net
This compound's inhibition of PI3Kδ disrupts this signaling cascade. researchgate.net This is particularly relevant in the context of stromal-tumor interactions, which are often maintained by BCR "inside-out" signaling. researchgate.net By inhibiting PI3Kδ, this compound interferes with these signals that are essential for keeping tumor cells within the supportive lymph node environment. researchgate.net This mechanism is consistent with the clinical observations of other BCR pathway inhibitors, which often lead to a transient lymphocytosis as tumor cells are released from the lymph nodes. researchgate.net
Engagement with Immunoreceptor Signaling (e.g., FcεR, FcγR, Chemokine Receptors)
The functional role of PI3Kδ extends beyond B-cells to other hematopoietic cells, including T-cells, mast cells, and neutrophils. researchgate.net In these cells, PI3Kδ is involved in signal transduction from various immunoreceptors, such as the high-affinity IgE receptor (FcεR), the IgG receptor (FcγR), and chemokine receptors. researchgate.net Consequently, this compound's inhibitory activity on PI3Kδ can impact a range of immune responses mediated by these receptors.
The involvement of PI3Kδ in these signaling pathways suggests that this compound may have therapeutic utility in a diverse array of hematological malignancies, not limited to those of B-cell origin. researchgate.net By modulating the signals transmitted by these immunoreceptors, this compound can influence various cellular functions, including activation, degranulation, and migration of different immune cell types.
Mechanisms of Basophil Activation Inhibition
This compound has demonstrated potent inhibition of basophil activation. researchgate.netsemanticscholar.org Basophils are circulating immune cells that play a role in allergic reactions and share signaling pathways with other immune cells implicated in blood cancers and autoimmune disorders. buhlmannlabs.com The activation of basophils, which leads to the release of pro-inflammatory mediators, can be measured through the expression of surface markers like CD63. buhlmannlabs.com
The signaling pathways that govern basophil activation involve key kinases such as PI3Kδ and BTK. buhlmannlabs.com Specifically, cross-linking of the high-affinity IgE receptor (FcεRI) on basophils triggers a signaling cascade that is dependent on PI3Kδ. buhlmannlabs.com
This compound exhibits low nanomolar potency in inhibiting PI3Kδ-mediated cellular activity in activated immune cells, including primary basophils. buhlmannlabs.com This has been demonstrated in whole blood functional assays of basophil activity, where this compound showed low nanomolar IC50 values. researchgate.netbuhlmannlabs.com This potent inhibition of basophil activation, even in the complex environment of whole blood, underscores the potential of this compound to modulate immune responses mediated by these cells. buhlmannlabs.com
| Assay | Cell Type | Potency | Reference |
|---|---|---|---|
| Whole Blood Functional Assay | Primary Basophils | Low nM IC50 | researchgate.netbuhlmannlabs.com |
| Cellular Phosphorylation Assays | - | Low nanomolar potency against PI3Kδ | researchgate.net |
Effects on Cytokine Release (e.g., TNFα) in Cellular Models
Studies have demonstrated that this compound can effectively suppress the release of the pro-inflammatory cytokine TNFα in human B cell lymphoma Raji cells. In these in vitro experiments, the release of TNFα was induced by stimulation with anti-IgM. The addition of this compound to this cellular model resulted in the inhibition of TNFα secretion, highlighting a direct immunomodulatory effect of the compound.
The inhibition of TNFα release is consistent with the primary mechanism of action of this compound as a PI3Kδ inhibitor. The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells, and its downstream effects include the production and release of various cytokines. By selectively targeting PI3Kδ, this compound disrupts these signaling cascades, leading to a reduction in the inflammatory response, which includes the attenuated release of key cytokines like TNFα.
While the inhibitory effect on TNFα release has been established in the Raji cellular model, detailed quantitative data from publicly available research, such as a concentration-response curve or a specific IC50 value for TNFα inhibition, is not extensively detailed in the primary literature. However, the potency of this compound on its primary target, the PI3Kδ enzyme, has been reported with IC50 values in the low nanomolar range, suggesting a highly potent activity at the molecular level which translates to its observed cellular effects.
The table below summarizes the key findings regarding the effect of this compound on TNFα release in the described cellular model.
| Cellular Model | Stimulus | Compound | Effect on TNFα Release |
| Human B cell lymphoma (Raji cells) | anti-IgM | This compound (Zandelisib/ME-401) | Inhibition |
Preclinical in Vitro and Ex Vivo Characterization
Potency Determination in Cellular Assays
PWT143's inhibitory potency has been extensively evaluated in a range of cellular assays, demonstrating its efficacy across diverse hematological malignancy cell lines and primary patient samples.
Half-maximal Inhibitory Concentration (IC50) Values across Diverse Hematological Malignancy Cell Lines (e.g., DLBCL, Burkitt's Lymphoma, Lymphoblastic Leukemias, CLL, AML)
In a panel of 12 human hematological malignancy cell lines, including diffuse large B-cell lymphoma (DLBCL), Burkitt's lymphoma, and lymphoblastic leukemias, this compound exhibited half-maximal inhibitory concentration (IC50) values ranging from 30 nM to 4 μM. nih.govwikipedia.org The majority of these IC50 values approximated 1 μM. nih.gov
Beyond cell lines, this compound demonstrated potent activity in primary patient-derived cells. In samples from patients with chronic lymphocytic leukemia (CLL), this compound displayed IC50 values of less than 100 nM in three out of four tested cases. nih.govwikipedia.org Similarly, in primary acute myeloid leukemia (AML) samples, this compound showed IC50s in the 100 nM range or lower for three out of five tested cases. nih.govwikipedia.org
Table 1: this compound IC50 Values in Hematological Malignancy Models
| Model Type | Cell Lines/Samples | This compound IC50 Range (nM) |
| Hematological Malignancy Cell Lines | DLBCL, Burkitt's Lymphoma, Lymphoblastic Leukemias (n=12) | 30 - 4000 |
| Primary CLL Samples | Patient-derived (3 of 4 cases) | < 100 |
| Primary AML Samples | Patient-derived (3 of 5 cases) | ≤ 100 |
Comparison of Potency with Benchmark PI3K Inhibitors
This compound consistently demonstrated superior potency when compared to established benchmark PI3K inhibitors such as GS-1101 (idelalisib), ibrutinib (B1684441), and fostamatinib (B613848) in cellular assays. nih.govwikipedia.org
In the panel of 12 human hematological malignancy cell lines, while this compound's IC50s ranged from 30 nM to 4 μM, the comparator molecules exhibited significantly higher IC50 values:
GS-1101 (idelalisib): 250 nM to > 10 μM nih.govwikipedia.org
Ibrutinib: 250 nM to 9.5 μM nih.govwikipedia.org
Fostamatinib: 400 nM to > 10 μM nih.gov
The contrast was particularly notable in primary patient samples. In CLL samples, GS-1101 or ibrutinib typically showed IC50 values exceeding 10 μM for the majority of tested samples, whereas this compound maintained IC50s below 100 nM. nih.govwikipedia.org Similarly, in primary AML samples, GS-1101 or ibrutinib generally exhibited IC50 values greater than 1 μM, in stark contrast to this compound's activity in the 100 nM range or lower. nih.govwikipedia.org This preclinical data suggests this compound possesses more potent activity against CLL cells compared to idelalisib (B1684644) or ibrutinib. nih.gov
Table 2: Comparison of this compound Potency with Benchmark PI3K Inhibitors
| Inhibitor | Hematological Malignancy Cell Lines IC50 Range (nM) | Primary CLL Samples IC50 (nM) (Majority) | Primary AML Samples IC50 (nM) (Majority) |
| This compound | 30 - 4000 | < 100 | ≤ 100 |
| GS-1101 (Idelalisib) | 250 - >10000 | > 10000 | > 1000 |
| Ibrutinib | 250 - 9500 | > 10000 | > 1000 |
| Fostamatinib | 400 - >10000 | Not specified | Not specified |
Functional Assays in Primary Cells and Cell Lines
Beyond IC50 determination, this compound's functional impact on PI3Kδ activity, cell viability, proliferation, and whole blood responses has been characterized.
Cellular Phosphorylation Assays for PI3Kδ Activity
This compound demonstrates low nanomolar potency in cellular phosphorylation assays, directly inhibiting PI3Kδ activity. nih.govwikipedia.orgwikipedia.org Specifically, this compound (ME-401) has an IC50 of 0.6 nM in cellular assays targeting PI3Kδ (P110δ). wikipedia.org This inhibition extends to downstream signaling, as zandelisib (B611922) (this compound, ME-401) effectively inhibits PI3Kδ-mediated AKT phosphorylation in human B cell lymphoma Raji cells following stimulation with anti-IgM. guidetopharmacology.org The PI3Kδ enzyme's primary function involves phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3), which subsequently activates the AKT signaling pathway, a critical component in various cellular functions. guidetopharmacology.orgyeggi.com
Viability and Proliferation Assays
The impact of this compound on cell viability and proliferation has been thoroughly assessed. This compound's activity has been profiled in survival and proliferation assays across a panel of 12 human hematological malignancy cell lines, where it consistently showed lower IC50 values compared to other inhibitors. nih.govwikipedia.orgwikipedia.org These assays, which measure the number of living cells or cell division, are crucial for understanding a compound's effect on cell health. uni.luuni.lunih.govmrc.ac.uk
Further investigations included viability and proliferation assays performed using peripheral blood cells freshly isolated from patients with various hematological malignancies, including CLL and AML. nih.gov The direct impact of this compound on tumor cell viability observed in these preclinical studies suggests a potential for enhanced clinical efficacy. wikipedia.org Notably, studies involving zandelisib (this compound) demonstrated sustained inhibitory activity against PI3Kδ and a more gradual decrease in cell growth inhibitory activity in SU-DHL-6 or WSU-FSCCL B cell lymphoma cell lines even after drug wash-out, suggesting a durable effect. guidetopharmacology.org
Whole Blood Functional Assays (e.g., Basophil Activity via CD63 Expression)
This compound has also shown low nanomolar potency in whole blood functional assays, particularly in assessing basophil activity. nih.govwikipedia.orgwikipedia.org this compound effectively inhibits PI3Kδ-mediated cellular activity in activated immune cells, including primary basophils and the Raji cell line, with low nanomolar IC50 values even in the presence of whole blood. nih.govwikipedia.orgwikipedia.org
Basophils are key effector cells in allergic and inflammatory responses, and their activation, often triggered by allergens binding to IgE on their surface, leads to degranulation and the release of pro-inflammatory mediators. wikipedia.orgresearchgate.netmhmedical.com This degranulation can be accurately measured by quantifying the upregulation of cell surface activation markers, such as CD63, via flow cytometry. wikipedia.orgresearchgate.netmhmedical.commims.comnih.gov The inhibition of PI3Kδ activity by this compound in basophils directly results in the inhibition of degranulation and the reduction of CD63 expression on the cell surface. mhmedical.com Zandelisib (this compound, ME-401) has been specifically shown to inhibit the expression of CD63 on primary basophils activated by anti-IgE. guidetopharmacology.org These findings are encouraging for the translation of this compound's activity to clinical settings. nih.govwikipedia.org
Assessment of Selectivity in Complex Biological Systems
The therapeutic potential of kinase inhibitors is often linked to their ability to selectively target specific isoforms within a family, thereby minimizing off-target effects and enhancing efficacy. This compound has undergone rigorous assessment to define its selectivity profile, especially concerning the various isoforms of PI3K. wikipedia.orgmhmedical.commims.com
Isoform Selectivity in Cellular Contexts
This compound demonstrates remarkable isoform selectivity in cellular assays. It exhibits low nanomolar potency against PI3Kδ in cellular phosphorylation assays. wikipedia.orgmhmedical.commims.com Specifically, this compound shows cellular selectivity of 2200-fold against the alpha (α) isoform, 30-fold against the beta (β) isoform, and 700-fold against the gamma (γ) isoform of PI3K. wikipedia.orgmhmedical.commims.com This high degree of selectivity for PI3Kδ is a crucial characteristic, as PI3Kδ is predominantly expressed in hematopoietic cells, including B cells, T cells, mast cells, and neutrophils, and plays a significant role in cellular signaling pathways mediated by immunoreceptors. wikipedia.orgontosight.ai Furthermore, this compound demonstrated no activity against approximately 500 other kinases tested, including mTOR, underscoring its specificity. wikipedia.orgmhmedical.commims.com
The compound's activity was further evaluated in functional assays involving whole blood and various human hematological malignancy cell lines. This compound exhibited low nanomolar potency in a whole blood functional assay of basophil activity. wikipedia.orgmhmedical.commims.com This finding is particularly encouraging for its potential translation to clinical applications, as basophil activation is a valuable in vitro tool for assessing the potency of new generation inhibitors. mims.com
In a comprehensive profiling against a panel of 12 human hematological malignancy cell lines, including diffuse large B-cell lymphoma (DLBCL), Burkitt's lymphoma, and lymphoblastic leukemias, this compound demonstrated inhibitory activity across a range of concentrations. wikipedia.orgmhmedical.com The half-maximal inhibitory concentrations (IC50s) for this compound in these cell lines ranged from 30 nM to 4 μM, with the majority approximating 1 μM. wikipedia.orgmhmedical.com When compared to other established inhibitors such as GS-1101 (idelalisib), ibrutinib, and fostamatinib, this compound generally exhibited lower IC50 values in these in vitro proliferation and survival assays. wikipedia.orgmhmedical.com
The following table summarizes the reported cellular isoform selectivity of this compound against key PI3K isoforms:
| PI3K Isoform | Fold Selectivity (vs. PI3Kδ) |
| Alpha (α) | 2200-fold |
| Beta (β) | 30-fold |
| Gamma (γ) | 700-fold |
| Delta (δ) | 1-fold (reference) |
(Data derived from cellular phosphorylation assays. wikipedia.orgmhmedical.commims.com)
The in vitro and ex vivo studies also indicated that this compound inhibits PI3Kδ-mediated cellular activity in activated immune cells, such as the Raji cell line and primary basophils, with low nanomolar IC50 values, even in the presence of whole blood. mims.com Preclinical studies have also shown that this compound readily distributes into blood cells, with a blood-to-plasma ratio (B:P) of 1.4, suggesting efficient cellular permeation and retention, as supported by Caco-2 cell assays. This capacity to distribute into target tissues and accumulate at the site of action, where PI3Kδ is located (e.g., within B-cell lymphocytes in the bone marrow and lymphatic system), is critical for its efficacy.
Chemical Synthesis and Structural Elucidation Considerations
Synthetic Methodologies for Compound Derivations
PWT143 is a synthetic organic compound, with its chemical structure being identical to Example 51 detailed in the patent WO2012135160A1. This patent was originally filed by Pathway Therapeutics, a company specializing in PI3K inhibitors, and is expected to contain comprehensive details regarding the synthetic routes employed for its production. guidetopharmacology.org The development of pharmaceutical agents such as this compound necessitates the identification of robust routes for chemical synthesis and subsequent pharmaceutical formulations. annualreports.co.uk General organic synthesis methodologies, including total synthesis, are fundamental in constructing complex organic molecules like this compound through a series of chemical reactions involving synthetic intermediates. wikipedia.org Modern chemical development processes also integrate advanced techniques, such as high-throughput synthesis, to facilitate the optimization of compound properties. unl.pt
Structural Distinctiveness Compared to Other PI3K Inhibitors
A defining characteristic of this compound is its high selectivity as an inhibitor of the PI3K p110δ isoform. cenmed.comnih.gov This selectivity distinguishes it from earlier generations of PI3K inhibitors, such as Wortmannin and LY294002, which were non-isoform-specific and targeted multiple PI3K isoforms (α, β, δ, and γ) nih.govnih.gov. Wortmannin, for instance, was an irreversible inhibitor, while LY294002 faced challenges with poor solubility and rapid degradation. nih.gov PX-866, another compound, is a semi-synthetic derivative of wortmannin. nih.gov
The isoform-specific inhibition by this compound, particularly its focus on PI3Kδ, is considered advantageous due to a potentially more favorable toxicity profile compared to pan-PI3K or dual PI3K/mTOR inhibitors, especially in the context of B-cell malignancies. nih.gov The structural basis for the selectivity observed in PI3K inhibitors often lies in their interactions within the ATP binding pocket of the kinase domain. researchgate.netmdpi.com Key amino acid residues, such as Val828 in the hinge region, are known to form critical hydrogen bonds with ATP-competitive inhibitors. mdpi.com The design of such selective inhibitors frequently exploits non-conserved regions within the PI3K catalytic site to achieve isoform specificity. researchgate.net
Analytical Methodologies for Research Applications
Quantification Techniques for Compound Detection in Biological Matrices (Preclinical)
The quantitative measurement of a drug candidate like PWT143 in biological samples such as plasma, serum, and tissue is fundamental to understanding its pharmacokinetic profile. wuxiapptec.comnih.gov For small molecules, the gold-standard for bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). wuxiapptec.commdpi.com This technique offers high sensitivity and selectivity, which is crucial for accurately measuring compound concentrations in complex biological matrices. wuxiapptec.com
The development of a validated LC-MS/MS method is a rigorous process guided by regulatory standards. fda.gov It involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. mdpi.com Method validation ensures the reliability of the data by assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the matrix. fda.gov
Below is an example of a validation summary for a typical LC-MS/MS assay used in preclinical studies.
Table 1: Example Validation Summary for a Preclinical Bioanalytical LC-MS/MS Assay This table is illustrative of standard validation parameters and does not represent actual data for this compound.
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Passed |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL |
| Intra-day Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Passed (-4.5% to 6.2%) |
| Inter-day Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Passed (-7.8% to 4.1%) |
| Intra-day Precision (% CV) | ≤15% (≤20% at LLOQ) | Passed (3.1% to 8.9%) |
| Inter-day Precision (% CV) | ≤15% (≤20% at LLOQ) | Passed (5.5% to 10.3%) |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Passed |
| Recovery | Consistent and reproducible | Passed (Mean 85%) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Passed |
Methodologies for Assessing Target Engagement in Preclinical Models
Confirming that a drug candidate binds to its intended molecular target within a cellular environment is a critical step in preclinical development. nih.govbiorxiv.org The Cellular Thermal Shift Assay (CETSA®) is a powerful and widely adopted biophysical method for verifying target engagement in intact cells and tissues. nih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is typically more resistant to heat-induced denaturation. biorxiv.orgresearchgate.net
In a typical CETSA experiment, cells or tissue lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by techniques like Western blot, AlphaLISA®, or mass spectrometry. nih.govresearchgate.net An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement. researchgate.net This method is advantageous as it requires no modification to the compound or the protein and can be applied in vivo to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships. nih.govresearchgate.net
Table 2: Example of Data from a Cellular Thermal Shift Assay (CETSA) This table is illustrative of typical CETSA results and does not represent actual data for this compound.
| Treatment Temperature (°C) | Soluble Target Protein (% of 37°C Control) - Vehicle | Soluble Target Protein (% of 37°C Control) - Compound X |
|---|---|---|
| 37 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 82% | 95% |
| 52 | 51% | 88% |
| 55 | 24% | 75% |
| 58 | 5% | 48% |
| 61 | <1% | 22% |
High-Throughput Screening Adaptations for Compound Efficacy Assessment
High-Throughput Screening (HTS) is a key methodology in early drug discovery for identifying "hit" compounds from large chemical libraries. nih.govagilent.com While HTS is typically used before the selection of a lead candidate like this compound, adaptations of HTS principles are often used during lead optimization to efficiently assess compound efficacy, selectivity, and structure-activity relationships (SAR). agilent.comresearchgate.net
These assays are miniaturized and automated to allow for the rapid testing of many compounds or different concentrations of a single compound. agilent.com The specific format of the assay depends on the biological target and the desired endpoint. For example, if the target is an enzyme, an HTS assay might measure the inhibition of substrate turnover using fluorescence or luminescence readouts. researchgate.net If the target is a receptor, the assay could measure changes in downstream signaling pathways, such as the generation of second messengers. nih.gov The key is to develop a robust, reproducible, and scalable assay that accurately reflects the compound's biological effect. researchgate.net
Table 3: Example of a High-Throughput Efficacy Screening Cascade This table illustrates a typical workflow and does not represent an actual screening process for this compound.
| Stage | Assay Type | Purpose | Throughput |
|---|---|---|---|
| Primary Screen | Biochemical (e.g., FRET) | Initial identification of active compounds against the target. | 10,000s of compounds |
| Dose-Response | Biochemical | Determine potency (IC50) of primary hits. | 100s of compounds |
| Orthogonal Screen | Different biochemical format (e.g., AlphaScreen) | Confirm activity and rule out assay artifacts. | 100s of compounds |
| Cell-Based Assay | Target-dependent cellular response | Assess compound activity in a relevant biological context. | 10s-100s of compounds |
| Selectivity Panel | Assays against related targets | Determine the specificity of the compound. | 10s of compounds |
Advanced Preclinical Research Avenues and Therapeutic Concepts
Investigation of Compound Combinations in Preclinical Models
The complexity of cancer and the emergence of resistance mechanisms often necessitate the use of combination therapies to achieve more profound and durable responses. Preclinical investigations involving PWT143 in combination with other agents are crucial for identifying synergistic interactions and developing strategies to circumvent therapeutic resistance.
Synergy with Other Kinase Inhibitors and Pathway Modulators
This compound exhibits low nanomolar potency in cellular phosphorylation assays against PI3Kδ and demonstrates high selectivity, being 2200-fold, 30-fold, and 700-fold selective against the alpha, beta, and gamma isoforms, respectively, with no activity against approximately 500 other kinases tested, including mTOR mims.com. This high specificity makes this compound an attractive candidate for combination strategies, as it minimizes off-target effects that could complicate combination regimens.
Preclinical studies have explored the synergistic potential of PI3K inhibitors with other targeted agents. For instance, the combined blockade of the PI3K/AKT and MAPK pathways has been shown to act synergistically in various tumors and to abolish resistance mechanisms fishersci.camims.com. While specific data on this compound's synergy with other kinase inhibitors are still emerging, the general principle of combining PI3Kδ inhibition with modulators of complementary or compensatory pathways is a key research avenue. For example, PI3Kα inhibitors have been shown to modulate the immunomodulatory secretome induced by PIK3CA expression, and pulsatile pan-PI3K inhibition has induced favorable anti-tumor immunomodulatory effects in preclinical syngeneic cancer models wikipedia.org. The direct inhibition of viability by this compound in certain cell lines, in addition to its established stromal-mediated mechanism of action as a PI3K delta inhibitor, suggests potential for increased clinical activity and diverse combination strategies mims.com.
Strategies for Overcoming Cellular Resistance Mechanisms
Drug resistance, whether intrinsic or acquired, remains a significant challenge in cancer therapy. This compound and other PI3Kδ inhibitors are being investigated in preclinical settings to develop strategies to overcome such resistance. Resistance to PI3K inhibitors can arise from various mechanisms, including compensatory insulin (B600854) secretion that negates anti-tumor effects wikipedia.org or functional activation of alternative signaling pathways, such as the insulin-like growth factor 1 receptor (IGF1R) leading to increased MAPK signaling wikipedia.org.
One strategy explored for zandelisib (B611922) (this compound) to mitigate toxicity and potentially overcome resistance is the use of intermittent dosing regimens wikipedia.orgmims.comuni.lu. A preclinical study demonstrated that zandelisib binds to PI3Kδ protein with a slower dissociation rate compared to idelalisib (B1684644), and it is readily transferred from blood to tumor, suggesting that these properties may contribute to its sustained efficacy and potential for intermittent dosing wikipedia.org. In cell-based assays, zandelisib exhibited sustained inhibitory activity against PI3Kδ and a more gradual decrease in cell growth inhibitory activity compared to other PI3K inhibitors like idelalisib, parsaclisib, and duvelisib (B560053) after drug wash-out wikipedia.org.
Drug combination approaches are also critical for overcoming resistance. Preclinical models, including in vitro drug-induced models where cancer cells develop resistance over time, are utilized to test different drug combinations and isolate specific mechanisms of resistance ashpublications.orgblogspot.com. Pre-treated models, which use cancer cells collected from patients with acquired mutations, are particularly valuable for studying real clinical resistance mechanisms and validating potential treatments for resistant tumors ashpublications.org.
Role as a Pharmacological Research Probe
A pharmacological research probe is a highly selective and potent chemical tool used to investigate and modulate specific biological targets or pathways, thereby providing mechanistic insights into cellular processes and disease pathogenesis nih.govnih.gov. This compound serves as an important pharmacological research probe due to its exceptional specificity and potency for the PI3Kδ isoform.
This compound exhibits low nanomolar potency in cellular phosphorylation assays against PI3Kδ and demonstrates remarkable selectivity, showing 2200-fold, 30-fold, and 700-fold selectivity against the alpha, beta, and gamma isoforms, respectively mims.com. This high degree of specificity ensures that observed biological effects are primarily attributable to PI3Kδ inhibition, allowing researchers to precisely dissect the role of this particular isoform in various cellular functions and disease states. Furthermore, this compound has shown no activity against approximately 500 other kinases tested, including mTOR, reinforcing its utility as a precise probe for PI3Kδ-mediated signaling mims.com. Its high binding affinity and low dissociation rate, resulting in an equilibrium dissociation constant (KD) of 3.03 × 10⁻¹¹ M, further underscore its suitability as a research tool for studying sustained target engagement mims.com.
Theoretical and Computational Modeling of Compound Interactions
Theoretical and computational modeling plays a pivotal role in understanding the intricate interactions of chemical compounds like this compound with their biological targets and predicting their behavior within complex biological systems. These approaches complement experimental studies by providing atomic-level insights and enabling the prediction of properties and interactions.
Computational techniques, such as quantitative structure-activity relationship (QSAR) models, molecular docking, and machine learning methods, are employed to correlate the physicochemical and structural characteristics of a molecule with its pharmacological properties and to predict drug-drug interactions mdpi.comresearchgate.netontosight.aimhmedical.com. For this compound (zandelisib), X-ray crystallography has been utilized to elucidate its binding mode to PI3Kδ wikipedia.org. This provides a detailed structural understanding of how this compound interacts with its target, which is crucial for rational drug design and optimization. Molecular docking, a computational technique, simulates molecular interactions between a drug and a target, helping to predict affinity and understand passage likelihood researchgate.net. Such models can be used to predict the CYP specificity and interactions for novel compounds from their chemical structure mdpi.com.
Exploration of Novel Preclinical Disease Models for Mechanistic Insights
The development and utilization of novel preclinical disease models are essential for gaining deeper mechanistic insights into this compound's activity and for more accurately predicting its efficacy in a clinical setting. These models aim to better recapitulate the complexity and heterogeneity of human diseases.
Preclinical characterization of this compound has involved its profiling in survival and proliferation assays across a panel of 12 human hematological malignancy cell lines, including diffuse large B-cell lymphoma (DLBCL), Burkitt's lymphoma, and lymphoblastic leukemias mims.com. This compound demonstrated IC50s ranging from 30 nM to 4 µM, with most approximating 1 µM, showing increased sensitivity in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) patient samples compared to comparator molecules like GS-1101 (idelalisib), ibrutinib (B1684441), and fostamatinib (B613848) mims.com.
Beyond traditional cell lines, novel models are being explored. For instance, in vivo studies using an A20 syngeneic mouse model have shown that oral administration of this compound (ME-401) resulted in tumor concentrations 20–30 times higher than plasma concentrations at 4 hours after the last dose, with sustained tumor levels even at 24 hours mims.com. This highlights the importance of in vivo models for understanding drug distribution and retention. Furthermore, tumor spheroids are emerging as valuable preclinical models for studying drug resistance and evaluating the synergistic effects of drug combinations in a more physiologically relevant three-dimensional environment mims.com. Computational frameworks, such as comboFM, are also being developed to predict drug combination responses in preclinical models, including cancer cell lines and patient-derived cells, by leveraging multi-way interactions and machine learning ontosight.ai. These advanced models are critical for uncovering the complex mechanisms underlying disease and drug response.
Future Directions in Preclinical Efficacy Assessment
Future directions in the preclinical efficacy assessment of this compound will likely focus on several key areas to further translate its promising profile into clinical success. A crucial aspect will be the continued development and validation of rationally designed combinatorial approaches uni.lu. This includes exploring novel combinations with other targeted therapies, immunotherapies, or conventional chemotherapies to achieve deeper and more durable responses, and to counteract the emergence of resistance. The insights gained from mechanistic studies, particularly regarding the interplay of signaling pathways and resistance mechanisms, will guide the selection of optimal combination partners.
Furthermore, the integration of advanced computational modeling techniques will become even more prominent. This involves using sophisticated algorithms to predict drug-drug interactions, identify potential synergistic combinations, and model complex biological responses, thereby streamlining the preclinical development process and reducing the need for extensive in vitro and in vivo experimentation ontosight.ai. The application of artificial intelligence and machine learning to large datasets of preclinical findings will enable the identification of novel biomarkers and patient stratification strategies.
Finally, the development and refinement of more physiologically relevant preclinical disease models, such as patient-derived organoids, co-culture systems, and advanced in vivo models that better mimic the tumor microenvironment and patient heterogeneity, will be paramount mims.comashpublications.org. These models will provide a more accurate prediction of clinical efficacy and help in understanding the nuances of this compound's activity in diverse disease contexts, ultimately accelerating its translation into effective therapeutic strategies.
Q & A
Q. What is the molecular mechanism of action of PWT143, and how does its selectivity for PI3Kδ compare to other isoforms?
this compound is a highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor with low nanomolar potency in cellular assays. It demonstrates 2,200-fold selectivity against PI3Kα, 30-fold against PI3Kβ, and 700-fold against PI3Kγ isoforms, with no activity against ~500 other kinases, including mTOR . Methodologically, its selectivity is validated using cellular phosphorylation assays and kinase profiling panels. Researchers should replicate these assays under standardized conditions (e.g., ATP concentrations, cell lines) to confirm isoform-specific activity.
Q. Which experimental models are most appropriate for evaluating this compound’s efficacy in hematologic malignancies?
Preclinical studies utilize primary patient-derived cells (e.g., CLL, AML) and hematologic malignancy cell lines (e.g., DLBCL, Burkitt’s lymphoma). This compound’s IC₅₀ values in viability assays range from 30 nM to 4 µM, with greater potency compared to GS-1101 and ibrutinib in primary samples . For reproducibility, use fresh or viably frozen patient cells and validate results across multiple donors to account for inter-patient variability.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and ex vivo activity of this compound in primary cells?
Discrepancies may arise from differences in assay conditions (e.g., stromal interactions, cytokine microenvironments). For example, this compound shows low nM activity in basophil activation tests but higher IC₅₀ in some primary CLL samples . To address this:
- Perform co-culture experiments with stromal cells to mimic the tumor microenvironment.
- Use functional assays (e.g., phospho-Akt flow cytometry) alongside viability readouts.
- Document unreported variables (e.g., donor health status, sample handling) per research integrity guidelines .
Q. What methodological considerations are critical for optimizing dose-response studies of this compound in combinatorial therapies?
Key factors include:
- Synergy testing : Use Chou-Talalay or Bliss independence models to assess interactions with BTK or SYK inhibitors .
- Pharmacodynamic markers : Measure PI3Kδ pathway suppression (e.g., p-Akt, FOXO1 localization) in tandem with cytotoxicity .
- Time-resolved assays : Evaluate delayed effects, as PI3Kδ inhibitors may disrupt stromal survival signals over days .
Q. How does this compound’s selectivity profile impact its therapeutic window compared to pan-PI3K inhibitors?
this compound’s PI3Kδ-specificity reduces off-target toxicity risks (e.g., glucose dysregulation from PI3Kα inhibition). To validate this:
- Compare toxicity in PI3Kδ-dependent vs. -independent cell lines (e.g., T cells vs. hepatocytes).
- Use transcriptomic profiling to identify pathway-specific effects and potential compensatory mechanisms .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound-treated primary patient samples?
- Cluster analysis : Group responders vs. non-responders based on IC₅₀ distributions and baseline biomarkers (e.g., PTEN status).
- Meta-analysis : Aggregate data from multiple studies to identify covariates (e.g., prior therapies) influencing efficacy .
- Report confidence intervals and effect sizes to contextualize variability, as recommended in research integrity frameworks .
Comparative Efficacy Table
Guidelines for Replication Studies
- Protocol transparency : Detail cell culture conditions, assay durations, and compound preparation in supplementary materials .
- Negative controls : Include PI3Kδ-null cells or isoform-specific inhibitors to confirm on-target effects .
- Data sharing : Deposit raw viability curves and pharmacokinetic datasets in public repositories to facilitate meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
